4-Bromothiophen-3-amine hydrochloride
Overview
Description
4-Bromothiophen-3-amine hydrochloride is a chemical compound with the CAS Number: 1864015-49-5 and a linear formula of C4H5BRCLNS . It has a molecular weight of 214.51 .
Molecular Structure Analysis
The InChI code for 4-Bromothiophen-3-amine hydrochloride is 1S/C4H4BrNS.ClH/c5-3-1-7-2-4(3)6;/h1-2H,6H2;1H . This indicates the molecular structure of the compound.
Chemical Reactions Analysis
While specific chemical reactions involving 4-Bromothiophen-3-amine hydrochloride are not available, amines in general can undergo a variety of reactions. They can be alkylated by reaction with a primary alkyl halide . Primary and secondary amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .
Physical And Chemical Properties Analysis
4-Bromothiophen-3-amine hydrochloride is a solid at room temperature . It should be stored at 0-8°C to maintain its stability .
Scientific Research Applications
Halogen Migration and Amination in Heterocyclic Compounds
A study by Plas et al. (2010) explored the halogen migration and amination in reactions of halogen derivatives of five-membered heteroarenes like bromothiophene with potassium amide. This work is significant in understanding the chemistry of 4-Bromothiophen-3-amine hydrochloride, especially in terms of halogen migration and amination mechanisms in thiophene derivatives (H. Plas, D. A. D. Bie, G. Geurtsen, M. Reinecke, H. W. Adickes, 2010).
Palladium-Catalyzed Imine Hydrolysis
Research by Ahmad et al. (2019) involved the reaction of 4-methylpyridin-2-amine with 3-bromothiophene-2-carbaldehyde to yield Schiff bases, which were further explored in Suzuki coupling reactions. This study contributes to the understanding of reactions involving bromothiophene derivatives in the context of palladium-catalyzed processes (Gulraiz Ahmad, N. Rasool, Komal Rizwan, A. A. Altaf, U. Rashid, M. Hussein, T. Mahmood, K. Ayub, 2019).
Antimalarial Activity of Thienoquinoline Derivatives
Görlitzer et al. (2006) synthesized thienoquinoline derivatives using a process involving methyl 4-bromothiophene-3-carboxylate. These compounds were tested for antimalarial activity, showcasing the potential of bromothiophene derivatives in medicinal chemistry (K. Görlitzer, B. Gabriel, H. Jomaa, J. Wiesner, 2006).
Synthesis of Novel Thienopyridones
Iaroshenko et al. (2013) conducted a study on the synthesis of novel thienopyridones by coupling bromothiophenes with terminal alkynes. This research demonstrates the versatility of bromothiophene derivatives in synthesizing heterocyclic compounds with potential applications in material science and pharmaceuticals (V. Iaroshenko, Sajid Ali, T. M. Babar, M. Abbasi, V. Sosnovskikh, A. Villinger, A. Tolmachev, P. Langer, 2013).
Safety And Hazards
This compound is associated with several hazard statements including H302, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
4-bromothiophen-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNS.ClH/c5-3-1-7-2-4(3)6;/h1-2H,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEBCMRYBQKBBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)Br)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromothiophen-3-amine hydrochloride | |
CAS RN |
1864015-49-5 | |
Record name | 3-Thiophenamine, 4-bromo-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1864015-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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